4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Sulfonation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a sulfonating agent such as chlorosulfonic acid.
Alkylation: The hydroxy and methylthio groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of novel antibacterial agents.
Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzenesulfonamide: Lacks the hydroxy and methylthio groups, making it less versatile in chemical reactions.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTRMDILCPZQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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